Valsartan Acyl Glucuronide is a significant metabolite of the antihypertensive drug valsartan, which belongs to the class of angiotensin II receptor antagonists. This compound is formed through the process of glucuronidation, a common phase II metabolic reaction where glucuronic acid is conjugated to a substrate, enhancing its solubility and facilitating excretion. Understanding the properties and behavior of Valsartan Acyl Glucuronide is crucial for assessing the pharmacokinetics and safety profiles of valsartan.
Valsartan Acyl Glucuronide is primarily derived from valsartan, which itself is synthesized from L-valine and other precursors through various chemical reactions. The formation of this acyl glucuronide occurs mainly in the liver, where UDP-glucuronosyltransferases catalyze the conjugation of valsartan with glucuronic acid.
Valsartan Acyl Glucuronide can be classified as:
The synthesis of Valsartan Acyl Glucuronide involves several steps, primarily focusing on the enzymatic reaction between valsartan and glucuronic acid. This process typically utilizes UDP-glucuronosyltransferases, which facilitate the transfer of glucuronic acid from UDP-glucuronic acid to valsartan.
Valsartan Acyl Glucuronide has a complex molecular structure characterized by its acyl group linked to a glucuronic acid moiety. The chemical structure can be represented as follows:
The primary reaction involving Valsartan Acyl Glucuronide is its formation through glucuronidation. This reaction can be summarized as:
The mechanism by which Valsartan Acyl Glucuronide exerts its effects involves its role in enhancing the elimination of valsartan from the body. By increasing water solubility, it facilitates renal excretion.
Valsartan Acyl Glucuronide serves several important roles in scientific research:
Valsartan acyl glucuronide (molecular formula: C₃₀H₃₇N₅O₉, molecular weight: 611.64 g/mol) is formed via esterification between the carboxylic acid group of valsartan and the anomeric carbon of glucuronic acid. This conjugation results in a β-1-O-acyl configuration, fundamentally altering the molecule's physicochemical properties relative to the parent drug. The glucuronide moiety introduces multiple hydroxyl groups and a carboxylate function, increasing overall polarity and water solubility. Mass spectrometry reveals a precursor ion at m/z 612, corresponding to the protonated molecular ion ([M+H]⁺), with characteristic fragment ions resulting from the neutral loss of glucuronic acid (176 Da) and valsartan-specific fragments at m/z 291 [1].
Key structural modifications include:
Table 1: Physicochemical Properties of Valsartan vs. Valsartan Acyl Glucuronide
Property | Valsartan | Valsartan Acyl Glucuronide |
---|---|---|
Molecular Formula | C₂₄H₂₉N₅O₃ | C₃₀H₃₇N₅O₉ |
Molecular Weight (g/mol) | 435.5 | 611.6 |
Log P | ~3.6 | Significantly lower |
pKa | ~4.7 | ~3–4 |
Water Solubility | Limited | Enhanced |
Plasma Protein Binding | >95% | Reduced |
Acyl glucuronidation of valsartan is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily in the liver, though extrahepatic sites (e.g., intestinal mucosa) contribute. UGTs transfer glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to valsartan’s carboxyl group, forming an ester bond. Human UGTs belong to four families (UGT1A, UGT2A, UGT2B, UGT3A), with UGT1A3 identified as the dominant isoform responsible for valsartan acyl glucuronidation due to high catalytic efficiency toward carboxylic acid substrates [1] [10].
Critical factors influencing UGT activity:
UGT-mediated glucuronidation is a detoxification pathway under normal conditions, but the reactivity of acyl glucuronides introduces toxicological risks. The process is ATP-dependent and requires efflux transporters (e.g., MRP2, MRP3) for biliary or renal excretion of the conjugate [4] [5].
Table 2: Human UGT Isoforms Involved in ARB Glucuronidation
UGT Isoform | Catalytic Efficiency | Tissue Distribution | Substrate Specificity |
---|---|---|---|
UGT1A3 | High (Valsartan) | Liver, Intestine | Carboxylic acids |
UGT1A1 | Low | Liver | Bilirubin, Phenols |
UGT2B7 | Moderate (Losartan) | Liver, Kidney | NSAIDs, Opioids |
The extent and stability of acyl glucuronide formation vary significantly among ARBs due to structural differences near the carboxylic acid group:
Structural determinants of reactivity:
Table 3: Acyl Glucuronide Properties Across ARBs
ARB | Glucuronidation Rate | Half-life (h) | Migration Rate | Structural Features |
---|---|---|---|---|
Valsartan | High | >15 | Low | Phenylacetic acid |
Olmesartan | Very High | 8–10 | Moderate | Linear alkyl chain |
Telmisartan | Moderate | 12–14 | Low | Sterically hindered carboxyl |
Candesartan | Low | >20 | Very Low | α-Branched alkyl substituents |
The stability of valsartan acyl glucuronide is governed by stereochemistry. The β-1-O-acyl bond is inherently labile, undergoing two competing reactions:
Factors influencing degradation:
The stereospecificity of UGTs ensures initial β-anomer formation, but migrated isomers adopt α- or β-configurations at their anomeric centers. This isomerization increases electrophilicity, enabling covalent adduct formation with proteins via Schiff base mechanisms—a process linked to idiosyncratic toxicity. The half-life of valsartan acyl glucuronide exceeds 21 hours under physiological conditions, classifying it as "stable" relative to reactive analogs like diclofenac glucuronide (half-life <1 h) [5] [6] [8].
Structure-stability relationships:
Key Stability Parameters:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: